![molecular formula C5H3ClN4O B2725334 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1421601-17-3](/img/structure/B2725334.png)
5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a chemical compound with the CAS Number: 1421601-17-3 . It has a molecular weight of 170.56 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is 1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H, (H,9,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a powder that is stored at room temperature . It has a molecular weight of 170.56 .Scientific Research Applications
Medicinal Chemistry Building Blocks
The compound is used as a building block in medicinal chemistry. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
Antidiabetic Applications
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a derivative of the compound, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregations
The compound has been found to have anti-platelet aggregation properties .
Antifungal Applications
The compound has been found to have antifungal properties .
Antibacterial Applications
The compound has been found to have antibacterial properties .
Antimalarial Applications
The compound has been found to have antimalarial properties .
Antitubercular Applications
The compound has been found to have antitubercular properties .
Anticonvulsant Properties
The compound has been found to have anticonvulsant properties .
Safety and Hazards
Future Directions
While specific future directions for 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one are not available in the retrieved data, research into related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives continues to be an active area of study . These compounds have shown potential as antiviral and antimicrobial agents , suggesting that further exploration of the [1,2,4]triazolo[4,3-a] class of compounds may yield new therapeutic agents.
properties
IUPAC Name |
5-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKQNWFYONCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NNC2=O)C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
CAS RN |
1421601-17-3 |
Source
|
Record name | 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.